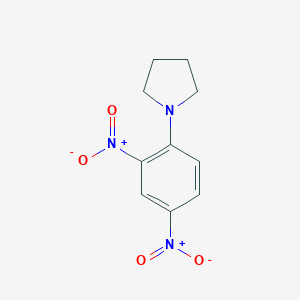
1-(2,4-Dinitrophenyl)pyrrolidine
描述
1-(2,4-Dinitrophenyl)pyrrolidine is an organic compound with the molecular formula C10H11N3O4. It is characterized by a pyrrolidine ring attached to a 2,4-dinitrophenyl group. This compound is notable for its applications in various fields of scientific research, including chemistry and biology.
准备方法
The synthesis of 1-(2,4-Dinitrophenyl)pyrrolidine typically involves the reaction of pyrrolidine with 2,4-dinitrochlorobenzene under basic conditions. The reaction proceeds via nucleophilic aromatic substitution, where the pyrrolidine nitrogen attacks the electron-deficient aromatic ring of 2,4-dinitrochlorobenzene, displacing the chlorine atom. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack.
化学反应分析
1-(2,4-Dinitrophenyl)pyrrolidine undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing nitro groups on the aromatic ring, which make the ring more susceptible to nucleophilic attack.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Oxidation: The compound can undergo oxidation reactions, although specific conditions and reagents for such reactions are less commonly reported.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups would yield 1-(2,4-diaminophenyl)pyrrolidine.
科学研究应用
1-(2,4-Dinitrophenyl)pyrrolidine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the study of nucleophilic aromatic substitution reactions.
Biology: The compound can be used in biochemical assays to study enzyme activity and protein interactions, especially those involving nucleophilic attack on aromatic rings.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
作用机制
The mechanism by which 1-(2,4-Dinitrophenyl)pyrrolidine exerts its effects is primarily through nucleophilic aromatic substitution. The electron-deficient aromatic ring, due to the presence of nitro groups, is highly reactive towards nucleophiles. This reactivity allows the compound to participate in various chemical reactions, making it a valuable tool in synthetic chemistry.
相似化合物的比较
1-(2,4-Dinitrophenyl)pyrrolidine can be compared to other compounds with similar structures, such as:
1-(2,4-Dinitrophenyl)pyrazolidine: This compound also contains a 2,4-dinitrophenyl group but has a pyrazolidine ring instead of a pyrrolidine ring. It exhibits similar reactivity in nucleophilic aromatic substitution reactions.
1-(2,4-Dinitrophenyl)-3,5-dimethyl-1H-pyrazole: This compound features a pyrazole ring and demonstrates similar chemical behavior due to the presence of the 2,4-dinitrophenyl group.
The uniqueness of this compound lies in its pyrrolidine ring, which imparts distinct steric and electronic properties compared to other similar compounds. This makes it particularly useful in specific synthetic applications and research studies.
属性
IUPAC Name |
1-(2,4-dinitrophenyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O4/c14-12(15)8-3-4-9(10(7-8)13(16)17)11-5-1-2-6-11/h3-4,7H,1-2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARCUVLVHQWONDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20303449 | |
| Record name | 1-(2,4-dinitrophenyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20303449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14552-00-2 | |
| Record name | MLS003106475 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158373 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(2,4-dinitrophenyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20303449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


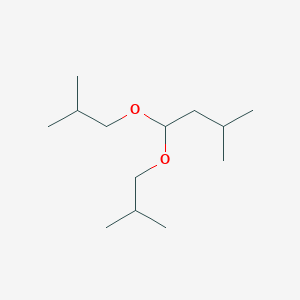

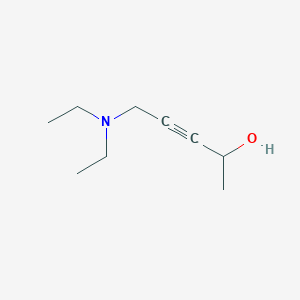
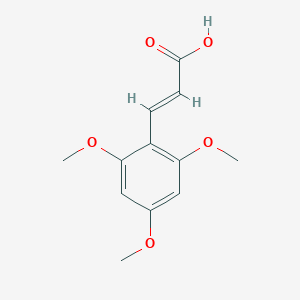

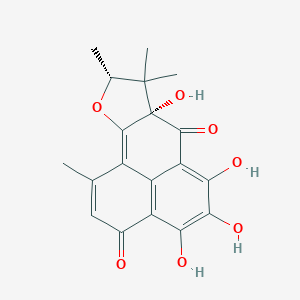
![(4R,5S)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde](/img/structure/B85197.png)
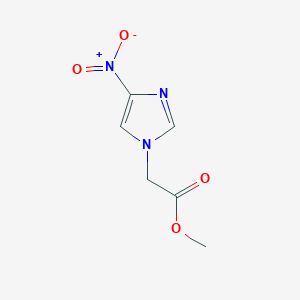
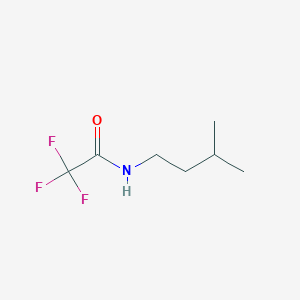
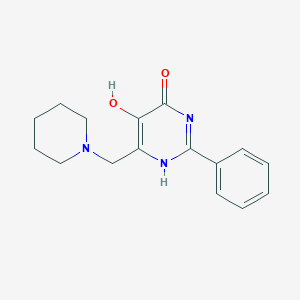
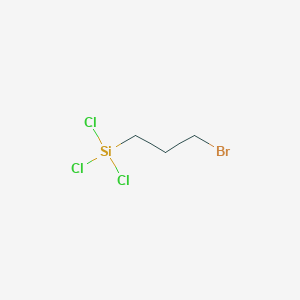
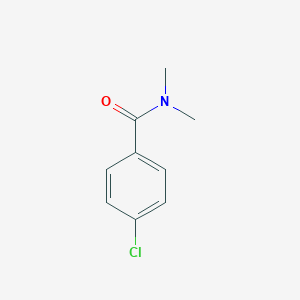
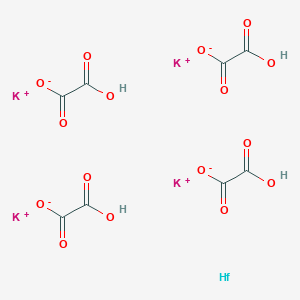
![9-Azabicyclo[6.1.0]non-8-ene](/img/structure/B85213.png)
